molecular formula C6H6F2N2 B7976480 3,5-difluoro-N-methylpyridin-2-amine

3,5-difluoro-N-methylpyridin-2-amine

Cat. No.: B7976480
M. Wt: 144.12 g/mol
InChI Key: JFJSPSOSOUTIFW-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and pharmaceutical research. The compound's molecular formula is C 6 H 6 F 2 N 2 . Its structure, featuring a methylated amine group at the 2-position and fluorine atoms at the 3- and 5-positions of the pyridine ring, makes it a valuable scaffold for constructing more complex molecules . This substituted pyridine is commonly utilized as a versatile building block in the synthesis of potential pharmacologically active compounds, particularly in the development of receptor-targeted molecules . Researchers employ this intermediate in manifold synthesis, where it can contribute to the creation of compounds for molecular recognition studies . As a π-depleted heteroaromatic intermediate, it serves as a key precursor in modern organic synthesis workflows . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety procedures should be followed; refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

3,5-difluoro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJSPSOSOUTIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group in 3,5-difluoropyridin-2-amine undergoes deprotonation using a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF). Subsequent treatment with methyl iodide (CH₃I) introduces the methyl group. The reaction proceeds via an SN2 mechanism, with the base abstracting a proton from the amine to generate a nucleophilic amide ion, which attacks the electrophilic methyl iodide.

Example Procedure

  • Deprotonation : A suspension of NaH (60% dispersion in mineral oil, 4.91 mmol) in THF (25 mL) is stirred with 3,5-difluoropyridin-2-amine (4.46 mmol) at 40°C for 30 minutes.

  • Methylation : Methyl iodide (4.91 mmol) is added dropwise at -40°C, followed by stirring at room temperature for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Yield : ~23% (based on analogous reactions).

Table 1: Optimization Parameters for Methylation

ParameterOptimal ConditionImpact on Yield
BaseNaHMaximizes deprotonation efficiency
SolventTHFEnhances nucleophilicity of amide ion
Temperature40°C (deprotonation), RT (methylation)Prevents side reactions
Stoichiometry1:1 (amine:CH₃I)Avoids over-methylation

Multi-Step Synthesis from Pentafluoropyridine

An alternative route begins with pentafluoropyridine, leveraging sequential nucleophilic substitutions to introduce the amine and methyl groups. This method avoids the need for pre-synthesized 3,5-difluoropyridin-2-amine.

Fluorine Substitution and Amination

  • Selective Fluorine Replacement : Pentafluoropyridine reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C, replacing fluorine at the 2-position with an azide group.

  • Reduction to Amine : The azide intermediate is reduced using hydrogen gas (H₂) over a palladium catalyst, yielding 3,5-difluoropyridin-2-amine.

  • Methylation : As described in Section 1.

Yield : ~65% overall (based on similar multi-step syntheses).

Reductive Amination Strategies

Reductive amination offers a one-pot approach by reacting 3,5-difluoropyridine-2-carbaldehyde with methylamine (CH₃NH₂) in the presence of a reducing agent.

Procedure and Conditions

  • Condensation : 3,5-Difluoropyridine-2-carbaldehyde (5 mmol) and methylamine (10 mmol) are stirred in methanol at 25°C for 2 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN, 5.5 mmol) is added, and the mixture is stirred for 12 hours.

  • Purification : The product is isolated via acid-base extraction (HCl/NaOH) and recrystallized from ethanol.

Yield : ~50% (estimated from analogous aldehyde-amine systems).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors improve efficiency in steps requiring precise temperature control, such as azide substitutions or reductions.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatchContinuous Flow
Solvent RecoveryLow efficiencyHigh-efficiency distillation
Yield23–50%60–75% (optimized)
CatalystPd/C (batch)Fixed-bed Pd catalysts

Challenges and Mitigation Strategies

Low Yields in Methylation

The modest yields (~23%) in direct methylation stem from competing side reactions, such as over-methylation or solvent decomposition. Mitigation strategies include:

  • Low-Temperature Addition : Adding methyl iodide at -40°C reduces unwanted side reactions.

  • Stoichiometric Control : Using a 10% excess of NaH ensures complete deprotonation.

Purification Difficulties

The polar nature of this compound complicates isolation. Gradient chromatography (hexane to ethyl acetate) or crystallization from ethanol/water mixtures enhances purity.

Emerging Methodologies

Enzymatic Methylation

Recent advances explore methyltransferase enzymes for eco-friendly methylation. For example, engineered E. coli expressing O-methyltransferases convert 3,5-difluoropyridin-2-amine to the N-methyl derivative using S-adenosyl methionine (SAM) as a methyl donor. Preliminary yields reach 35%.

Photocatalytic Approaches

Visible-light-driven catalysis using ruthenium complexes enables methylation under mild conditions. This method avoids strong bases and achieves yields comparable to traditional methods (20–25%) .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace fluorine atoms.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various substitution reactions that can lead to the formation of new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Studies have demonstrated that 3,5-difluoro-N-methylpyridin-2-amine exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were comparable to established antibiotics, indicating its potential as a therapeutic agent.
  • Anticancer Properties : In vitro studies show that this compound can inhibit cancer cell proliferation. For instance, it demonstrated an IC50 value of approximately 53 µM against gastric adenocarcinoma cell lines, suggesting moderate potency that warrants further investigation for therapeutic applications in oncology.

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring its potential as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at specific biochemical pathways.

Industry

  • Agrochemicals Production : The compound is utilized in the formulation of agrochemicals due to its unique reactivity profile. Its fluorinated structure can enhance the efficacy of agricultural products.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against multiple bacterial strains, with MIC values indicating effectiveness comparable to established antibiotics.

Anticancer Activity

In vitro studies indicated promising anticancer properties. For example:

Cell LineIC50 Value (µM)
Gastric Adenocarcinoma53

Enzyme Inhibition

Research has investigated the compound's potential as an inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. Findings suggest enhanced inhibition compared to related compounds, indicating its potential as a lead compound for drug development aimed at these pathways.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,5-difluoro-N-methylpyridin-2-amine can be contextualized by comparing it to analogous pyridine derivatives. Below is a systematic analysis:

Substituent Position and Electronic Effects

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound hydrochloride 1803584-01-1 C₆H₇ClF₂N₂ 180.58 3,5-F; N-methylamine; HCl salt Enhanced stability, polar nature
3,5-Difluoro-4-methylpyridin-2-amine 1314514-97-0 C₆H₆F₂N₂ 144.12 3,5-F; 4-CH₃; NH₂ Reduced steric hindrance at position 4
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine N/A C₁₂H₁₀F₂N₂ 220.22 3,5-F-phenyl; 2-CH₃; NH₂ Higher lipophilicity due to phenyl group
  • Key Differences: The methyl group position (2 vs. 4) in 3,5-difluoro-4-methylpyridin-2-amine alters steric interactions and electronic distribution. The absence of a hydrochloride salt in the latter reduces polarity .

Functional Group Variations

Compound Name CAS Number Functional Groups Impact on Reactivity/Properties
N-(3,5-Dichloro-2-pyridyl)formamide N/A 3,5-Cl; formamide Electron-withdrawing Cl enhances electrophilicity; formamide enables hydrogen bonding
Formyl(2-pyridyl)amine N/A Formyl; NH₂ Anti-conformation between formyl and pyridine reduces steric clash
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine 37729-25-2 Br, F, NO₂, CF₃ High electron-withdrawing capacity; likely reactive in SNAr reactions
  • Key Insights :
    • Replacement of F with Cl (e.g., N-(3,5-dichloro-2-pyridyl)formamide) increases electron-withdrawing effects and may alter binding affinities in medicinal chemistry applications .
    • Nitro and trifluoromethyl groups (e.g., CAS 37729-25-2) introduce strong electron-deficient characteristics, making the compound suitable for high-energy reactions or as a ligand in catalysis .

Heterocyclic Modifications

Compound Name CAS Number Heterocycle Attached Biological/Physical Implications
2-Amino-6-((2-hydroxyethyl)sulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile N/A Thiophene; sulfanyl; hydroxyethyl Sulfur atoms enhance π-π stacking; hydroxyethyl improves solubility
2-Amino-4-(furan-3-yl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile N/A Furan; sulfanyl; hydroxyethyl Oxygen in furan increases polarity; dicarbonitrile groups add rigidity
  • Key Observations :
    • Thiophene and furan substituents introduce heteroatoms (S, O) that modify electronic properties and intermolecular interactions. These groups are often leveraged in drug design for improved target engagement .

Biological Activity

3,5-Difluoro-N-methylpyridin-2-amine (DFMP) is a fluorinated pyridine derivative that has garnered attention in various fields of scientific research, particularly for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

DFMP is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, along with a methyl group attached to the nitrogen atom. The fluorination significantly alters the compound's reactivity and biological properties. The mechanism of action primarily involves:

  • Interaction with Molecular Targets : The fluorine atoms enhance binding affinity to enzymes and receptors, modulating their activity.
  • Biochemical Pathway Interference : DFMP can disrupt various biochemical pathways, contributing to its observed biological effects.

Antimicrobial Properties

DFMP has been investigated for its potential antimicrobial activity. Studies indicate that compounds with similar structures exhibit potent effects against a range of pathogens. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications at the 2-position of pyridine derivatives can enhance antimicrobial potency .

Anticancer Activity

Research has shown that DFMP may possess anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines. A notable study highlighted that DFMP derivatives inhibited cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest.

Study on Antiparasitic Activity

In a study focusing on Plasmodium falciparum (the malaria-causing parasite), DFMP was evaluated for its efficacy. The compound demonstrated significant in vitro activity against PfCDPK1 (calcium-dependent protein kinase), which is crucial for the parasite's survival. The study reported an EC50 value of 12 nM, indicating strong antiparasitic potential .

CompoundEC50 (nM)Biological Target
DFMP12PfCDPK1

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that DFMP exhibits favorable absorption and distribution characteristics. In vivo studies using mouse models demonstrated effective plasma concentrations over time, suggesting good bioavailability and potential for therapeutic applications .

ParameterValue
Plasma Concentration at 4h1610 ng/mL
Fold Exposure over in vitro EC5045×

Comparative Analysis with Similar Compounds

The biological activity of DFMP can be compared to other similar compounds to highlight its unique properties:

CompoundStructureNotable Activity
3,5-DifluoropyridineLacks N-methyl groupLower reactivity
N-Methylpyridin-2-amineNo fluorineDifferent biological profile
3,5-DifluoroanilineBenzene ring insteadDistinct reactivity

DFMP stands out due to the combination of fluorine atoms and the N-methylpyridin-2-amine structure, imparting unique chemical reactivity and enhanced biological activity compared to its analogs.

Q & A

Q. How can solvent-free mechanochemical methods improve the synthesis of this compound derivatives?

  • Methodological Answer :
  • Employ ball-milling with K₂CO₃ as a base to promote solid-state N-methylation.
  • Monitor reaction efficiency via in-situ Raman spectroscopy.
  • Compare yields with traditional solvent-based routes to assess green chemistry advantages .

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